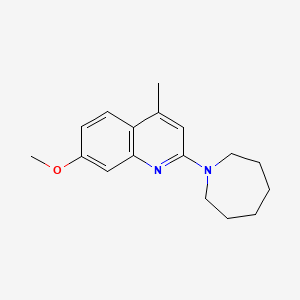

ETNK-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

5624-51-1 |

|---|---|

分子式 |

C17H22N2O |

分子量 |

270.37 g/mol |

IUPAC 名称 |

2-(azepan-1-yl)-7-methoxy-4-methylquinoline |

InChI |

InChI=1S/C17H22N2O/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16/h7-8,11-12H,3-6,9-10H2,1-2H3 |

InChI 键 |

IEOBQTYHOHTUKL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethanolamine Kinase 1 (ETNK1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of inhibiting Ethanolamine (B43304) Kinase 1 (ETNK1), a critical enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis. The information is based on the well-documented consequences of loss-of-function mutations in the ETNK1 gene, which serve as a proxy for the effects of a direct inhibitor.

Core Mechanism of Action

Ethanolamine Kinase 1 (ETNK1) is the enzyme responsible for the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] This is the initial and rate-limiting step in the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes.[3][4] Inhibition of ETNK1 disrupts this crucial metabolic pathway.

The primary mechanism of action of ETNK1 inhibition is the reduction of intracellular phosphoethanolamine levels.[1][5] This decrease in P-Et has significant downstream consequences, most notably the hyperactivation of mitochondria.[1][5][6] P-Et has been shown to be a direct competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase, SDH).[1][5] Therefore, a reduction in P-Et levels alleviates this inhibition, leading to increased mitochondrial respiration, elevated production of reactive oxygen species (ROS), and subsequent oxidative DNA damage.[1][5][6][7] This induced "mutator phenotype" is believed to contribute to the pathogenesis of various myeloid neoplasms where loss-of-function ETNK1 mutations are prevalent.[5][6][8]

Recurrent somatic mutations in ETNK1 are found in several myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis (SM) with eosinophilia.[1][3][5] These mutations typically cluster in the kinase domain and result in reduced enzymatic activity.[7][9] The observation that these naturally occurring mutations are early events in clonal evolution underscores the potential impact of ETNK1 inhibition on cellular homeostasis and disease progression.[10][11]

Quantitative Data Summary

The following tables summarize the expected quantitative effects of ETNK1 inhibition, based on studies of ETNK1 mutations.

Table 1: Effects of ETNK1 Inhibition on Cellular Metabolites and Function

| Parameter | Expected Effect of Inhibition | Fold Change (Hypothetical) | Method of Measurement |

| Intracellular Phosphoethanolamine | Decrease | 0.2 - 0.5x | Mass Spectrometry, NMR |

| Mitochondrial Membrane Potential | Increase | 1.5 - 2.5x | Flow Cytometry (e.g., with TMRE) |

| Reactive Oxygen Species (ROS) | Increase | 2.0 - 4.0x | Flow Cytometry (e.g., with CellROX) |

| DNA Damage (γH2AX foci) | Increase | 3.0 - 5.0x | Immunofluorescence Microscopy |

Table 2: Prevalence of ETNK1 Mutations in Myeloid Neoplasms

| Disease | Prevalence of ETNK1 Mutations |

| Atypical Chronic Myeloid Leukemia (aCML) | ~13% |

| Chronic Myelomonocytic Leukemia (CMML) | 3-14%[3][5] |

| Systemic Mastocytosis (SM) with Eosinophilia | ~20%[3][5] |

| Myelodysplastic Syndrome (MDS) | 46% (in one study of ETNK1-mutated neoplasms)[11] |

| Acute Myeloid Leukemia (AML) | 18% (in one study of ETNK1-mutated neoplasms)[11] |

| Myeloproliferative Neoplasm (MPN) | 15% (in one study of ETNK1-mutated neoplasms)[11] |

Signaling Pathway and Logical Relationship Diagrams

Caption: The Kennedy Pathway for phosphatidylethanolamine synthesis and the point of ETNK1 inhibition.

Caption: Downstream effects of ETNK1 inhibition leading to a mutator phenotype.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of an ETNK1 inhibitor are provided below.

1. Measurement of Intracellular Phosphoethanolamine

-

Objective: To quantify the direct target engagement of the ETNK1 inhibitor.

-

Methodology:

-

Cell Culture: Culture hematopoietic cell lines (e.g., K562, MOLM-13) or primary patient cells with and without the ETNK1 inhibitor for a specified time course (e.g., 24, 48, 72 hours).

-

Metabolite Extraction: Harvest cells, wash with ice-cold PBS, and extract metabolites using a methanol/acetonitrile/water (50:30:20) solution.

-

Analysis: Analyze the extracts using targeted liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the intracellular concentration of phosphoethanolamine.[1]

-

2. Assessment of Mitochondrial Activity

-

Objective: To measure the effect of ETNK1 inhibition on mitochondrial function.

-

Methodology:

-

Cell Treatment: Treat cells with the ETNK1 inhibitor as described above.

-

Staining: Stain the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in TMRE fluorescence intensity indicates mitochondrial hyperpolarization and increased activity.

-

3. Quantification of Reactive Oxygen Species (ROS)

-

Objective: To determine if ETNK1 inhibition leads to oxidative stress.

-

Methodology:

-

Cell Treatment: Treat cells with the ETNK1 inhibitor.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX™ Deep Red Reagent or Dihydroethidium (DHE).

-

Flow Cytometry: Measure the fluorescence intensity of the cells via flow cytometry. An increase in fluorescence corresponds to higher levels of intracellular ROS.

-

4. Detection of DNA Damage

-

Objective: To assess the downstream consequence of increased ROS production.

-

Methodology:

-

Cell Treatment: Treat cells with the ETNK1 inhibitor.

-

Immunofluorescence:

-

Fix and permeabilize the cells on glass slides.

-

Incubate with a primary antibody against phosphorylated Histone H2AX (γH2AX), a marker for DNA double-strand breaks.[1]

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[1]

-

Counterstain nuclei with DAPI or Hoechst 33342.[1]

-

-

Microscopy: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.

-

Caption: A typical experimental workflow to characterize the effects of an ETNK1 inhibitor.

References

- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Target: A Technical Overview of ETNK1 and the Putative Inhibitor ETNK-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of the essential membrane phospholipid phosphatidylethanolamine (B1630911). Recent discoveries have implicated mutations and dysregulation of ETNK1 in the pathogenesis of various myeloid neoplasms, positioning it as a novel therapeutic target. This technical guide provides a comprehensive overview of ETNK1, its role in cellular signaling, and the current understanding of the potential inhibitor, ETNK-IN-1. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic modulation of ETNK1.

Introduction to ETNK1

Ethanolamine Kinase 1 (ETNK1) is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine (PE).[1][2][3] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Et).[1][2][3] PE is a major component of cellular membranes and plays a crucial role in membrane architecture and function.[4]

Recurrent somatic mutations in the kinase domain of ETNK1 have been identified in a range of myeloid malignancies, including atypical chronic myeloid leukemia (aCML), chronic myelomonocytic leukemia (CMML), and systemic mastocytosis with eosinophilia.[5][6][7] These loss-of-function mutations lead to reduced enzymatic activity, resulting in decreased intracellular levels of P-Et.[4][7][8][9]

ETNK1 Signaling and Pathophysiological Role

The consequences of reduced ETNK1 activity and subsequent P-Et depletion are significant. P-Et has been shown to be a negative regulator of mitochondrial activity through direct competition with succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[4][7][8][9]

A decrease in intracellular P-Et due to ETNK1 mutations leads to:

-

Mitochondrial Hyperactivation: Reduced competition for succinate dehydrogenase results in increased mitochondrial respiration.[4][7][8][9]

-

Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial activity leads to an overproduction of ROS.[4][7][8][9]

-

DNA Damage and Genomic Instability: Elevated ROS levels can cause oxidative damage to DNA, contributing to a mutator phenotype and the accumulation of further mutations, driving clonal evolution in cancer.[7][8]

Interestingly, studies have shown that exogenous supplementation with P-Et can rescue this phenotype, restoring normal mitochondrial activity and reducing ROS production and DNA damage.[4][7][8] This highlights the potential for therapeutic intervention aimed at modulating this pathway.

ETNK1 Signaling Pathway Diagram

Caption: The ETNK1 signaling pathway and the impact of mutations.

This compound: A Potential ETNK1 Inhibitor

This compound, also known as Compound 7, has been identified as an inhibitor of ethanolamine kinase.[10][11][12][13] The primary application for this compound noted in the public domain is in the field of insecticide development.[10][11][12]

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the known information.

| Parameter | Value | Source |

| Target | Ethanolamine Kinase (ETNK) | [10][11][12][13] |

| IC50 | ≥ 5 μM | [10][11][12][13] |

| Molecular Formula | C17H22N2O | [10][11][12] |

| CAS Number | 301330-94-9 | [10][11][12] |

Experimental Protocols for Characterization of ETNK1 Inhibitors

In Vitro Kinase Assay

Objective: To determine the in vitro potency of a test compound against ETNK1.

Methodology:

-

Recombinant Enzyme: Obtain or produce purified, recombinant human ETNK1.

-

Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Substrates: Use ethanolamine and ATP (radiolabeled [γ-³²P]ATP or using a coupled-luminescence assay like ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

-

Reaction:

-

Add the kinase, test compound, and ethanolamine to a 96- or 384-well plate and incubate briefly.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).

-

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Stop the kinase reaction and add the ADP-Glo™ reagent to deplete remaining ATP. Add the kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with ETNK1 in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or a myeloid cell line) to near confluency.

-

Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Western Blotting: Analyze the amount of soluble ETNK1 in each sample by Western blotting using an ETNK1-specific antibody.

-

Data Analysis: Plot the amount of soluble ETNK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell Viability and Proliferation Assays

Objective: To assess the effect of ETNK1 inhibition on the viability and proliferation of cancer cell lines, particularly those with known ETNK1 mutations.

Methodology:

-

Cell Seeding: Seed cells (e.g., ETNK1-mutant and wild-type cell lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability/Proliferation Measurement:

-

MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to the wells to measure ATP levels, which correlate with the number of viable cells. Measure the resulting luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of ETNK1 inhibitors.

Conclusion and Future Directions

ETNK1 represents a promising new therapeutic target, particularly in the context of myeloid malignancies. The link between ETNK1 mutations, altered metabolism, mitochondrial dysfunction, and genomic instability provides a strong rationale for the development of ETNK1 inhibitors. While this compound is a known inhibitor, its characterization in the public domain is limited, and its primary reported application is outside of human therapeutics.

Further research is required to fully validate ETNK1 as a drug target and to discover and develop potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of compounds like this compound and for the advancement of novel ETNK1-targeted therapies. Key future work should focus on:

-

Screening for more potent and selective ETNK1 inhibitors.

-

In-depth characterization of the mechanism of action of lead compounds.

-

Evaluation of the therapeutic efficacy of ETNK1 inhibitors in preclinical models of ETNK1-mutated cancers.

This document serves as a foundational guide for researchers embarking on the exciting and challenging task of targeting ETNK1 for therapeutic benefit.

References

- 1. genecards.org [genecards.org]

- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Ethanolamine Kinase 1 (ETNK1) in Myeloid Neoplasms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine (B43304) Kinase 1 (ETNK1) is an enzyme that plays a crucial role in the de novo biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1] It catalyzes the ATP-dependent phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway.[1][2] Recurrent somatic mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms (MNs), implicating this enzyme in the pathogenesis of these disorders.[3][4] Initially thought to be relatively specific to atypical chronic myeloid leukemia (aCML), it is now understood that ETNK1 mutations occur across a spectrum of myeloid malignancies, including myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), myelodysplastic/myeloproliferative neoplasms (MDS/MPN), and acute myeloid leukemia (AML).[3][5][6]

This technical guide provides an in-depth overview of the function of ETNK1, the landscape of its mutations in myeloid neoplasms, its role in oncogenic signaling pathways, and the experimental methodologies used to study its function and detect its mutations.

ETNK1 Function and Role in Choline Metabolism

ETNK1 is a key enzyme in the Kennedy pathway, which is responsible for the synthesis of the two most abundant phospholipids (B1166683) in mammalian cells: phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[7] The primary function of ETNK1 is to phosphorylate ethanolamine to produce phosphoethanolamine.[4][8] PE is essential for maintaining the architecture and fluidity of cellular membranes, and it is involved in processes such as cytokinesis and mitochondrial respiration.[8]

Landscape of ETNK1 Mutations in Myeloid Neoplasms

Somatic mutations in ETNK1 are found in a range of myeloid neoplasms, often as early events in clonal evolution.[3][5] These mutations are typically missense variants clustered within the kinase domain of the protein, particularly at codons His243 and Asn244.[8] The most frequently reported pathogenic mutations are N244S and H243Y.[9]

Quantitative Data on ETNK1 Mutations

The following tables summarize the prevalence of ETNK1 mutations across different myeloid neoplasms and the common co-mutations observed alongside ETNK1 alterations.

| Myeloid Neoplasm Subtype | Frequency of ETNK1 Mutations | References |

| Myelodysplastic Syndromes (MDS) | 36.8% - 46% | [3][5][6][9] |

| Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | 21% - 28.9% | [3][5][6][9] |

| Chronic Myelomonocytic Leukemia (CMML) | 2.6% - 14% | [1] |

| Atypical Chronic Myeloid Leukemia (aCML) | ~9% (in some cohorts) | [8] |

| Myeloproliferative Neoplasms (MPN) | 12% - 18.4% | [3][5][6][9] |

| Acute Myeloid Leukemia (AML) | 11.3% - 18% | [3][5][6][9] |

| Systemic Mastocytosis with Eosinophilia | ~20% | [1] |

| Co-mutated Gene | Frequency of Co-mutation with ETNK1 | References |

| ASXL1 | 27% - 50% | [3][5][9][10][11] |

| TET2 | 16% - 25% | [3][5][9][11] |

| RUNX1 | 24% - 25% | [3][5][9][10] |

| EZH2 | 11% - 24% | [3][5][11] |

| SRSF2 | 9% - 24% | [3][5][9][11] |

| JAK2 | 25% | [9][10] |

| U2AF1 | 12% - 17.5% | [9][10][11] |

| ZRSR2 | 9% - 15% | [9][10][11] |

| DNMT3A | 11% | [11] |

Signaling Pathways and Pathogenic Mechanisms

ETNK1 mutations are generally loss-of-function, leading to impaired catalytic activity of the enzyme.[12] This results in a significant decrease in the intracellular levels of its product, phosphoethanolamine.[12][13] The reduction in phosphoethanolamine has profound downstream effects, most notably on mitochondrial function.

Recent studies have revealed that phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) at the level of mitochondrial complex II (succinate dehydrogenase).[7][14] Consequently, the decreased levels of phosphoethanolamine in ETNK1-mutated cells lead to hyperactivity of mitochondrial complex II.[7][14] This mitochondrial hyperactivation results in increased production of reactive oxygen species (ROS), which in turn causes DNA damage, evidenced by increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[7][13] This induction of a mutator phenotype may contribute to the accumulation of additional somatic mutations and the progression of the myeloid neoplasm.[5][7]

Signaling Pathway Diagram

Caption: Pathogenic mechanism of ETNK1 mutations in myeloid neoplasms.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of ETNK1 in myeloid neoplasms.

Detection of ETNK1 Mutations by Next-Generation Sequencing (NGS)

NGS is the standard method for identifying somatic mutations in ETNK1.

1. DNA Extraction:

-

Extract genomic DNA from bone marrow aspirate or peripheral blood mononuclear cells using a commercial kit according to the manufacturer's instructions.

-

Quantify DNA concentration and assess purity using a spectrophotometer or fluorometer.

2. Library Preparation:

-

A targeted gene panel approach is commonly used, which includes the coding exons of ETNK1 (typically exons 2-5) and other relevant genes in myeloid malignancies.[9][15]

-

Fragment the genomic DNA and ligate adapters for sequencing.

-

Perform PCR amplification to enrich for the targeted regions and add sequencing indexes.

3. Sequencing:

-

Sequence the prepared libraries on a compatible NGS platform (e.g., Illumina NextSeq).

4. Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome (e.g., hg19).

-

Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

-

Annotate the identified variants using databases such as dbSNP, COSMIC, and ClinVar to distinguish between pathogenic mutations and benign polymorphisms.

-

Determine the variant allele frequency (VAF) for each mutation.

Functional Assay: Measurement of Intracellular Phosphoethanolamine

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the intracellular levels of phosphoethanolamine.

1. Sample Preparation:

-

Isolate mononuclear cells from patient samples or use cultured myeloid cell lines.

-

Lyse the cells and perform a metabolite extraction, often using a methanol-based procedure.

2. Derivatization (Optional but often required for improved chromatography and sensitivity):

-

Derivatize the extracted metabolites with a reagent such as Fluorenylmethyloxycarbonyl chloride (fmoc-cl) to enhance detection.[2]

3. LC-MS/MS Analysis:

-

Separate the metabolites using high-performance liquid chromatography (HPLC).

-

Detect and quantify phosphoethanolamine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Normalize the phosphoethanolamine levels to an internal standard and to the total protein or cell number.

-

A significant reduction in the phosphoethanolamine/phosphocholine ratio is indicative of impaired ETNK1 activity.[12]

Functional Assay: Mitochondrial Complex II Activity

The activity of mitochondrial complex II can be assessed using commercially available assay kits or by measuring oxygen consumption.

1. Mitochondria Isolation:

-

Isolate mitochondria from fresh cell lysates using differential centrifugation or a commercial kit.

2. Activity Measurement:

-

Use an immunocapture-based method or a spectrophotometric assay to measure the succinate-dependent reduction of a substrate, which is coupled to the activity of complex II.

-

The rate of change in absorbance is proportional to the enzyme activity.

Functional Assay: Measurement of Reactive Oxygen Species (ROS)

Flow cytometry or fluorescence microscopy with a ROS-sensitive probe like CellROX is a common method.

1. Cell Preparation:

-

Culture myeloid cells in appropriate media.

-

Treat cells with a positive control (e.g., tert-butyl hydroperoxide) and a negative control (e.g., N-acetylcysteine) to validate the assay.

2. Staining:

-

Incubate the cells with a CellROX reagent (e.g., CellROX Green or Deep Red) at a final concentration of approximately 5 µM for 30 minutes at 37°C.[1][6][12][14]

3. Analysis:

-

Wash the cells with PBS.

-

Analyze the fluorescence intensity by flow cytometry or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Functional Assay: Detection of DNA Damage (γH2AX Foci)

Immunofluorescence microscopy is used to visualize and quantify γH2AX foci, which form at the sites of DNA double-strand breaks.

1. Cell Preparation and Fixation:

-

Adhere cells to microscope slides or coverslips.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

2. Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

3. Imaging and Quantification:

-

Acquire images using a confocal or fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.

Experimental Workflow Diagram

Caption: Workflow for the investigation of ETNK1 mutations and their functional impact.

Prognostic and Therapeutic Implications

The elucidation of the pathogenic mechanism of ETNK1 mutations opens up potential therapeutic avenues. The finding that the mutator phenotype can be reverted by the administration of phosphoethanolamine suggests a possible metabolic intervention.[7][13] Furthermore, the reliance of ETNK1-mutated cells on mitochondrial hyperactivation could represent a therapeutic vulnerability. However, there are currently no targeted therapies specifically for ETNK1-mutated myeloid neoplasms in clinical trials.

Conclusion

ETNK1 mutations represent a recurrent genetic alteration across a spectrum of myeloid neoplasms. These loss-of-function mutations lead to a metabolic rewiring characterized by reduced intracellular phosphoethanolamine, mitochondrial hyperactivity, increased ROS production, and DNA damage. This technical guide provides a comprehensive overview of the current understanding of the role of ETNK1 in myeloid neoplasms and details the experimental approaches to further investigate its function and clinical relevance. A deeper understanding of the molecular consequences of ETNK1 mutations will be crucial for the development of novel therapeutic strategies for these hematological malignancies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zellbio.eu [zellbio.eu]

- 6. ROS Measurement Using CellROX [protocols.io]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. stemcell.com [stemcell.com]

- 11. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emulatebio.com [emulatebio.com]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ETNK1 Inhibition on Phosphatidylethanolamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Ethanolamine (B43304) Kinase 1 (ETNK1) in the synthesis of phosphatidylethanolamine (B1630911) (PE) and the consequences of its inhibition. While a specific inhibitor designated "ETNK-IN-1" is not prominently documented in publicly available scientific literature, this guide will utilize data from studies on ETNK1 loss-of-function mutations as a proxy to delineate the effects of ETNK1 inhibition. This document offers a comprehensive overview of the signaling pathway, quantitative data on the effects of reduced ETNK1 activity, and detailed experimental protocols relevant to the study of ETNK1 inhibitors.

Introduction to ETNK1 and Phosphatidylethanolamine Synthesis

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. ETNK1 catalyzes the first committed step in this pathway: the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine (P-Et).[1][2] PE plays a vital role in various cellular processes, including maintaining membrane integrity and fluidity, membrane fusion and fission events, and serving as a precursor for other lipids.[3]

Dysregulation of ETNK1 activity has been implicated in certain myeloid neoplasms, where recurrent somatic mutations lead to a reduction in the enzyme's catalytic function.[2][4][5] Understanding the downstream consequences of ETNK1 inhibition is therefore of significant interest for both basic research and therapeutic development.

The Phosphatidylethanolamine Synthesis Pathway (Kennedy Pathway)

The synthesis of PE via the Kennedy pathway involves a series of enzymatic reactions. Inhibition of ETNK1 directly impacts the initial step of this critical biosynthetic route.

References

- 1. genecards.org [genecards.org]

- 2. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel ETNK1 Inhibitors: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine (B43304) kinase 1 (ETNK1) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylethanolamine, a key component of cell membranes. Recent discoveries have implicated loss-of-function mutations in ETNK1 in the pathogenesis of various myeloid neoplasms. These mutations lead to a reduction in phosphoethanolamine, resulting in mitochondrial hyperactivation, increased reactive oxygen species (ROS) production, and subsequent DNA damage, contributing to oncogenesis. This has positioned ETNK1 as a promising therapeutic target. However, the development of potent and selective small molecule inhibitors of ETNK1 is still in its nascent stages. This technical guide provides a comprehensive overview of the strategies and methodologies for the discovery and synthesis of novel ETNK1 inhibitors. It is intended to serve as a foundational resource for researchers and drug development professionals embarking on ETNK1-targeted therapeutic programs.

The Biological Rationale for Targeting ETNK1

ETNK1 catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, the first committed step in the de novo synthesis of phosphatidylethanolamine. Somatic mutations in ETNK1, frequently observed in atypical chronic myeloid leukemia and other myeloid neoplasms, impair its enzymatic activity[1][2]. This deficit in phosphoethanolamine disrupts the normal regulation of mitochondrial activity. Specifically, phosphoethanolamine acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain[3]. Consequently, reduced levels of phosphoethanolamine lead to unchecked mitochondrial respiration, elevated ROS production, and an increased rate of somatic mutations, creating a "mutator phenotype" that can drive cancer progression[2][3]. The restoration of normal cellular function, either by supplementing with phosphoethanolamine or by directly modulating the downstream consequences of its depletion, presents a compelling therapeutic strategy. The development of small molecule inhibitors of a yet-to-be-identified compensatory pathway or a synthetic lethal partner of ETNK1 could also be a viable approach.

ETNK1 Signaling Pathway and the Consequences of its Inactivation

Caption: The ETNK1 signaling pathway and the downstream effects of its mutation.

Strategies for the Discovery of Novel ETNK1 Inhibitors

The discovery of novel, potent, and selective ETNK1 inhibitors requires a multi-faceted approach, leveraging modern drug discovery platforms.

High-Throughput Screening (HTS)

HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against ETNK1.

Experimental Workflow for HTS:

Caption: A generalized workflow for a high-throughput screening campaign for ETNK1 inhibitors.

Experimental Protocol: Fluorometric ETNK1 Activity Assay for HTS

This protocol is adapted from commercially available ethanolamine kinase activity assay kits and is suitable for high-throughput screening in a 96- or 384-well format[4].

-

Reagent Preparation:

-

Prepare ETNK1 Assay Buffer.

-

Reconstitute ETNK1 enzyme, substrate (ethanolamine and ATP), converter, and developer solutions in the assay buffer.

-

Prepare a stock solution of the fluorescent probe.

-

Prepare a positive control (e.g., a known broad-spectrum kinase inhibitor) and a negative control (DMSO).

-

-

Assay Procedure:

-

Add test compounds from the library (typically at a final concentration of 10 µM) and controls to the wells of the microplate.

-

Prepare a reaction mix containing the ETNK1 enzyme, substrate, and converter.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developer and probe to each well.

-

Incubate for an additional 10-15 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the controls.

-

Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying low-molecular-weight fragments that bind to the target protein. These fragments can then be optimized into more potent lead compounds.

Experimental Workflow for FBDD:

Caption: The workflow for fragment-based discovery of ETNK1 inhibitors.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

-

Immobilization of ETNK1:

-

Covalently immobilize recombinant human ETNK1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Fragment Screening:

-

Prepare a library of fragments dissolved in an appropriate buffer.

-

Inject the fragments over the ETNK1-immobilized surface and a reference surface.

-

Monitor the change in the SPR signal (response units) over time.

-

-

Data Analysis:

-

Identify fragments that show a significant binding response to the ETNK1 surface compared to the reference surface.

-

Determine the binding affinity (KD) and kinetics (kon and koff) for the hit fragments.

-

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the target protein to design inhibitors with high affinity and selectivity. While a crystal structure of human ETNK1 is not yet publicly available, homology modeling based on related kinases can provide a starting point.

Logical Relationship in SBDD:

Caption: The iterative cycle of structure-based drug design for ETNK1 inhibitors.

Synthesis of Potential ETNK1 Inhibitors

As no specific and potent ETNK1 inhibitors have been publicly disclosed, this section provides a hypothetical synthetic scheme for a class of compounds, pyrazolopyrimidines, which are known to be versatile kinase inhibitor scaffolds. This serves as an example of the medicinal chemistry efforts that would be undertaken.

General Synthetic Scheme for Pyrazolopyrimidine Analogs:

This is a representative scheme and would require optimization for specific target molecules.

-

Step 1: Synthesis of the Pyrazole (B372694) Core: Condensation of a substituted hydrazine (B178648) with a β-ketoester to form the pyrazole ring.

-

Step 2: Formation of the Pyrazolopyrimidine Scaffold: Reaction of the pyrazole with a suitable three-carbon synthon, such as malononitrile (B47326) or cyanoacetamide, to construct the fused pyrimidine (B1678525) ring.

-

Step 3: Functionalization of the Scaffold: Introduction of various substituents at key positions of the pyrazolopyrimidine core through reactions like Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to explore the structure-activity relationship (SAR).

Biological Evaluation of Novel ETNK1 Inhibitors

Once synthesized, novel compounds must undergo rigorous biological evaluation to determine their potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity

Table 1: In Vitro Characterization of Hypothetical ETNK1 Inhibitors

| Compound ID | ETNK1 IC50 (nM) | ETNK2 IC50 (nM) | Selectivity (ETNK2/ETNK1) |

| HPI-001 | 15 | 1500 | 100 |

| HPI-002 | 250 | 5000 | 20 |

| HPI-003 | 5 | 250 | 50 |

| Positive Control | 10 | 1000 | 100 |

HPI: Hypothetical ETNK1 Inhibitor

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup:

-

In a 384-well plate, combine the test compound at various concentrations, recombinant human ETNK1 enzyme, and the substrates (ethanolamine and ATP).

-

-

Reaction and Detection:

-

Initiate the reaction and incubate at 37°C.

-

Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a non-linear regression model.

-

-

Selectivity Profiling:

-

Perform the same assay using other related kinases (e.g., ETNK2) to assess the selectivity of the inhibitors.

-

Cellular Activity

Table 2: Cellular Activity of Hypothetical ETNK1 Inhibitors

| Compound ID | Cell Line | Cellular Target Engagement EC50 (nM) | Cell Proliferation GI50 (µM) |

| HPI-001 | HEL | 50 | 1.2 |

| HPI-003 | TF-1 | 20 | 0.8 |

| Positive Control | HEL | 30 | 1.0 |

Experimental Protocol: Cellular Target Engagement Assay

-

Cell Treatment:

-

Treat a relevant human cell line (e.g., HEL cells, which harbor an ETNK1 mutation) with the test compounds at various concentrations.

-

-

Measurement of Phosphoethanolamine Levels:

-

After incubation, lyse the cells and measure the intracellular levels of phosphoethanolamine using mass spectrometry.

-

-

Data Analysis:

-

Determine the EC50 value, the concentration of the compound that causes a 50% change in phosphoethanolamine levels.

-

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with a serial dilution of the test compounds.

-

-

Incubation and Viability Measurement:

-

Incubate for 72 hours.

-

Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis:

-

Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

-

Conclusion

The discovery and development of novel ETNK1 inhibitors represent a promising new frontier in the treatment of myeloid neoplasms. While the field is still in its early stages, the clear biological rationale for targeting this kinase provides a strong impetus for further research. A systematic and integrated approach, combining high-throughput screening, fragment-based methods, and structure-based design, will be essential for the identification of potent and selective clinical candidates. The experimental protocols and strategic workflows outlined in this guide provide a solid framework for initiating and advancing ETNK1-targeted drug discovery programs. The successful development of such inhibitors holds the potential to offer a new, targeted therapeutic option for patients with ETNK1-mutated cancers.

References

- 1. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETNK1 ethanolamine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to ETNK-IN-1 Target Engagement and Cellular Localization

Preface: Information regarding a specific molecule designated "ETNK-IN-1" is not available in the public domain as of December 2025. This guide has been constructed as a comprehensive template for the characterization of a novel, selective inhibitor of Ethanolamine (B43304) Kinase 1 (ETNK1), such as this compound. The experimental protocols, data representations, and conceptual frameworks are based on established methodologies for kinase inhibitor analysis and the known biology of ETNK1.

Introduction to ETNK1 and its Inhibition

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of ethanolamine to phosphoethanolamine, a key step in the biosynthesis of phosphatidylethanolamine (B1630911) (PE). PE is a vital component of cell membranes and plays a role in mitochondrial function.[1][2][3] Dysregulation of ETNK1 activity, often through mutations, has been implicated in various myeloid neoplasms.[4] These mutations typically result in a loss of function, leading to decreased levels of phosphoethanolamine, which in turn causes mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage.[1][3] This cascade of events suggests that modulating ETNK1 activity could be a therapeutic strategy. A selective inhibitor, herein referred to as this compound, would be a valuable tool to probe the therapeutic potential of targeting ETNK1.

Target Engagement of this compound

Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. A variety of biophysical and biochemical methods can be employed to quantify the engagement of this compound with ETNK1.

Quantitative Binding Affinity

The binding affinity of this compound for ETNK1 can be determined using in vitro assays with purified recombinant ETNK1 protein. The key parameters to determine are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki).

| Parameter | Description | Typical Assay |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Biochemical Kinase Assay |

| Kd | The equilibrium dissociation constant, representing the concentration of ligand at which half of the protein binding sites are occupied. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Derived from IC50 and substrate concentration |

Cellular Target Engagement

To confirm that this compound engages ETNK1 within a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Table 2.1: Hypothetical CETSA Data for this compound

| Treatment | Temperature (°C) | Soluble ETNK1 (Normalized) |

| DMSO (Vehicle) | 45 | 1.00 |

| DMSO (Vehicle) | 50 | 0.85 |

| DMSO (Vehicle) | 55 | 0.52 |

| DMSO (Vehicle) | 60 | 0.21 |

| DMSO (Vehicle) | 65 | 0.05 |

| This compound (1 µM) | 45 | 1.00 |

| This compound (1 µM) | 50 | 0.98 |

| This compound (1 µM) | 55 | 0.89 |

| This compound (1 µM) | 60 | 0.65 |

| This compound (1 µM) | 65 | 0.32 |

Cellular Localization of ETNK1 and this compound

Understanding the subcellular location of both the target protein and the inhibitor is crucial for interpreting the biological effects of the compound.

Cellular Localization of ETNK1

Based on immunofluorescence studies from The Human Protein Atlas, ETNK1 is localized to the nucleoplasm, plasma membrane, and cytosol .[5][6] This diffuse localization suggests multiple potential sites of action for an inhibitor.

Visualizing Target Engagement and Cellular Localization

To visualize the interaction and localization of this compound with ETNK1 in cells, high-resolution microscopy techniques can be employed. A fluorescently labeled version of this compound could be used for this purpose.

Table 3.1: Cellular Localization Analysis

| Cellular Compartment | ETNK1 Localization | Co-localization with fluorescent this compound (Hypothetical) |

| Nucleoplasm | Present | High |

| Cytosol | Present | Moderate |

| Plasma Membrane | Present | Low |

| Mitochondria | Absent | No significant co-localization |

Experimental Protocols

Recombinant ETNK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against ETNK1.

Materials:

-

Recombinant human ETNK1 protein

-

Ethanolamine (substrate)

-

ATP (co-substrate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (serial dilutions)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add kinase buffer, recombinant ETNK1, and this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ethanolamine and ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to ETNK1 in intact cells.

Materials:

-

Human cell line expressing endogenous ETNK1 (e.g., K562)

-

This compound

-

DMSO

-

PBS

-

Lysis buffer (containing protease inhibitors)

-

Antibody against ETNK1 for Western blotting or ELISA

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble ETNK1 in the supernatant by Western blot or ELISA.

-

Generate melting curves for both DMSO and this compound treated samples to observe a thermal shift.

Immunofluorescence Staining for ETNK1 Localization

Objective: To visualize the subcellular localization of ETNK1.

Materials:

-

Human cell line (e.g., U2OS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against ETNK1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Grow cells on coverslips.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary anti-ETNK1 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and image using a confocal microscope.

Signaling Pathways and Visualizations

The Kennedy Pathway and the Impact of ETNK1 Inhibition

ETNK1 is the first enzyme in the Kennedy pathway for de novo PE synthesis. Inhibition of ETNK1 by this compound is expected to block this pathway, leading to a reduction in phosphoethanolamine and downstream PE levels.

References

- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the function of Ethanolamine Kinase 1

An In-depth Technical Guide to the Core Function of Ethanolamine (B43304) Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Ethanolamine Kinase 1 (ETNK1) is a crucial enzyme in the Kennedy pathway, responsible for the synthesis of the essential phospholipid phosphatidylethanolamine (B1630911) (PE). This guide provides a comprehensive overview of ETNK1's function, its role in disease, and its potential as a therapeutic target. We delve into its enzymatic activity, regulation, and the downstream consequences of its dysfunction, particularly in the context of myeloid neoplasms. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for the scientific community.

Core Function and Enzymatic Activity

Ethanolamine Kinase 1 is a cytosolic enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylethanolamine.[1] It specifically phosphorylates ethanolamine to produce phosphoethanolamine (P-Etn) in an ATP-dependent manner.[2] This reaction is considered a rate-limiting step in the PE biosynthesis pathway.[2]

Table 1: Enzymatic Reaction Catalyzed by ETNK1

| Substrates | Enzyme | Products |

| Ethanolamine, ATP | Ethanolamine Kinase 1 (ETNK1) | Phosphoethanolamine, ADP |

Role in Disease: Myeloid Neoplasms

Recurrent somatic mutations in the ETNK1 gene have been identified in various myeloid neoplasms, including atypical chronic myeloid leukemia (aCML) and systemic mastocytosis.[3] These mutations are often loss-of-function, leading to a significant reduction in ETNK1's enzymatic activity.[4][5] The clinical presentation of patients with ETNK1 mutations can vary, and these mutations are often early events in the pathogenesis of the disease.[4]

Table 2: Frequency of ETNK1 Mutations in Myeloid Neoplasms

| Disease | Frequency of ETNK1 Mutations | Reference |

| Atypical Chronic Myeloid Leukemia (aCML) | ~13% | [5] |

| Chronic Myelomonocytic Leukemia (CMML) | 3-14% | [5] |

| Systemic Mastocytosis (SM) with Eosinophilia | ~20% | [5] |

The reduced production of phosphoethanolamine due to ETNK1 mutations has profound downstream effects. It leads to mitochondrial hyperactivation, increased production of reactive oxygen species (ROS), and subsequent DNA damage, contributing to a mutator phenotype that can drive cancer progression.[1][5]

Signaling Pathways and Regulation

The Kennedy Pathway for Phosphatidylethanolamine Synthesis

ETNK1 is a central component of the Kennedy pathway for PE synthesis. The pathway begins with the phosphorylation of ethanolamine by ETNK1, followed by the conversion of phosphoethanolamine to CDP-ethanolamine, and finally the synthesis of PE.

Downstream Effects of ETNK1 Mutation

Loss-of-function mutations in ETNK1 disrupt cellular homeostasis by reducing the levels of phosphoethanolamine. This leads to a cascade of events culminating in increased genomic instability. A key mechanism is the relief of inhibition on mitochondrial complex II (succinate dehydrogenase), leading to mitochondrial hyperactivation.

Transcriptional Regulation

The transcriptional regulation of ETNK1 is complex and not fully elucidated. However, transcription factors such as ETS1 have been implicated in the regulation of human NK cell development and may play a role in controlling ETNK1 expression.[6] Further research is needed to fully map the upstream regulatory network of ETNK1.

Experimental Protocols

Ethanolamine Kinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure ETNK1 activity in cell lysates.

Materials:

-

Assay Buffer

-

ETNK1 Substrate (Ethanolamine and ATP)

-

ADP detection system (Converter, Developer, Probe)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize 10 mg of tissue or 1x10^6 cells in 100 µL of cold Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Reaction Setup:

-

Add 50 µL of cell lysate to a well of the 96-well plate.

-

Prepare a reaction mix containing Assay Buffer, ETNK1 Substrate, Converter, Developer, and Probe according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to the well containing the cell lysate.

-

-

Measurement:

-

Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the ETNK1 activity.

-

Western Blot for ETNK1 Expression

This protocol provides a general method for detecting ETNK1 protein levels in cell lysates.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-ETNK1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation:

-

Separate proteins from the cell lysate by SDS-PAGE.

-

-

Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-ETNK1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Measurement of Mitochondrial ROS Production

This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide (B77818) in live cells.

Materials:

-

MitoSOX Red reagent

-

Live cells (e.g., ETNK1 wild-type and mutant cell lines)

-

Fluorescence microscope or flow cytometer (Ex/Em ~510/580 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

-

Staining:

-

Incubate the cells with 5 µM MitoSOX Red in a suitable buffer for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently wash the cells three times with a warm buffer.

-

-

Analysis:

-

Immediately analyze the cells by fluorescence microscopy or flow cytometry to quantify the red fluorescence, which is indicative of mitochondrial superoxide levels.[7]

-

Drug Development and Therapeutic Potential

The discovery of ETNK1's role in the pathogenesis of myeloid neoplasms has opened new avenues for therapeutic intervention. However, the development of specific small-molecule inhibitors directly targeting ETNK1 is still in its early stages.

Table 3: Potential Therapeutic Strategies Targeting the ETNK1 Pathway

| Strategy | Mechanism of Action | Status |

| Phosphoethanolamine Supplementation | Restores intracellular P-Etn levels, thereby normalizing mitochondrial activity and reducing ROS production and DNA damage.[1][5] | Preclinical |

| Inhibition of Downstream Pathways | Targeting components of the Kennedy pathway or mitochondrial complex II to counteract the effects of ETNK1 mutations. | Exploratory |

Currently, there are no specific ETNK1 inhibitors in clinical trials. The antihistamine drug meclizine (B1204245) has been shown to inhibit the Kennedy pathway, but its specificity for ETNK1 is not well-characterized, and it is not being developed for this indication. The most promising therapeutic strategy appears to be the restoration of phosphoethanolamine levels in cells with ETNK1 mutations, which has shown efficacy in preclinical models.[4]

Conclusion

Ethanolamine Kinase 1 is a critical enzyme with a well-defined role in phospholipid biosynthesis. The identification of its involvement in the pathogenesis of myeloid neoplasms has highlighted its potential as a therapeutic target. Future research should focus on elucidating the detailed kinetic properties of ETNK1, further defining its regulatory networks, and developing specific inhibitors. The in-depth understanding of ETNK1 function provided in this guide serves as a foundation for these future endeavors, with the ultimate goal of translating this knowledge into effective therapies for patients with ETNK1-driven diseases.

References

- 1. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The transcription factor ETS1 is an important regulator of human NK cell development and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ETNK1 Mutations in Atypical Chronic myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical chronic myeloid leukemia (aCML) is a rare and aggressive myelodysplastic/myeloproliferative neoplasm (MDS/MPN) characterized by neutrophilic leukocytosis and dysgranulopoiesis.[1][2][3] Unlike chronic myeloid leukemia (CML), aCML is defined by the absence of the Philadelphia chromosome and the BCR-ABL1 fusion gene.[4][5] The molecular landscape of aCML is heterogeneous, with recurrent mutations in genes such as SETBP1, ASXL1, NRAS, SRSF2, and TET2.[6][7] Among the less frequent but significant mutations are those in the Ethanolamine (B43304) Kinase 1 (ETNK1) gene.[6][7] This technical guide provides an in-depth overview of ETNK1 mutations in aCML, focusing on their prevalence, functional consequences, and the methodologies used for their detection and study.

Prevalence and Characteristics of ETNK1 Mutations

Somatic missense mutations in ETNK1 have been identified in a subset of patients with aCML. These mutations are typically heterozygous and are considered to be early events in the clonal evolution of the disease.[8][9][10]

Quantitative Data on ETNK1 Mutations

The following tables summarize the prevalence of ETNK1 mutations in aCML and other myeloid neoplasms, as well as the specific characteristics of these mutations.

| Table 1: Prevalence of ETNK1 Mutations in Myeloid Neoplasms | |

| Disease | Prevalence of ETNK1 Mutations |

| Atypical Chronic Myeloid Leukemia (aCML) | 8.8% - 13.3%[8][11][12][13] |

| Chronic Myelomonocytic Leukemia (CMML) | 2.6% - 14%[8][11][12][13][14][15] |

| Systemic Mastocytosis (SM) with Eosinophilia | 20%[11][15] |

| Myelodysplastic Syndromes (MDS) | 36.8% (in one study of ETNK1-mutated MNs)[16] |

| Myeloproliferative Neoplasms (MPN) | 18.4% (in one study of ETNK1-mutated MNs)[16] |

| Acute Myeloid Leukemia (AML) | 13.2% (in one study of ETNK1-mutated MNs)[16] |

| Table 2: Characteristics of Recurrent ETNK1 Mutations in aCML | |

| Mutation Type | Missense[8][12][13] |

| Zygosity | Heterozygous[8][12][13][14] |

| Affected Codons | H243Y, N244S/T/K, G245A/V[8][11][14][15][17] |

| Most Common Variants | N244S, H243Y[8][12][13][17] |

| Location | Kinase Domain[8][12][13][14][17] |

| Co-occurring Mutations | SETBP1, ASXL1, RUNX1, TET2, JAK2, EZH2, U2AF1, SRSF2, ZRSR2[8][9][10][16] |

Functional Consequences of ETNK1 Mutations

ETNK1 encodes the enzyme ethanolamine kinase, which catalyzes the first step in the de novo phosphatidylethanolamine (B1630911) (PE) biosynthesis pathway by phosphorylating ethanolamine to phosphoethanolamine (P-Et).[14][18] The identified mutations in ETNK1 cluster within a highly conserved region of the kinase domain and lead to an impairment of its catalytic activity.[8][14]

This enzymatic defect results in a significant decrease in the intracellular levels of phosphoethanolamine.[8][12][13][18] The reduction in P-Et has several downstream consequences that are believed to contribute to the pathogenesis of aCML:

-

Increased Mitochondrial Activity and Reactive Oxygen Species (ROS) Production : The decrease in intracellular P-Et leads to increased mitochondrial activity and a subsequent elevation in the production of reactive oxygen species (ROS).[11][16][19][20]

-

DNA Damage and Mutator Phenotype : The excess ROS can cause oxidative DNA damage, leading to an accumulation of DNA lesions and a mutator phenotype.[11][16][19] This is supported by the observation of an increased number of γH2AX foci, a marker of DNA double-strand breaks, in cells with ETNK1 mutations.[11][19]

-

Reversibility with Phosphoethanolamine : Exogenous administration of phosphoethanolamine has been shown to revert the mutator phenotype in ETNK1-mutated cells by restoring normal mitochondrial activity and reducing ROS generation.[11]

Signaling Pathway Alterations

The functional consequences of ETNK1 mutations can be visualized in the following signaling pathway diagram.

Experimental Protocols for the Study of ETNK1 Mutations

The identification and functional characterization of ETNK1 mutations involve a range of molecular and cellular biology techniques.

Mutation Detection

1. Whole-Exome Sequencing (WES) and Targeted Next-Generation Sequencing (NGS):

-

Principle: WES or targeted NGS panels are used for the initial discovery and screening of ETNK1 mutations in patient cohorts.

-

Methodology:

-

Genomic DNA is extracted from patient samples (e.g., bone marrow, peripheral blood).

-

DNA libraries are prepared and subjected to exome capture or targeted enrichment for genes implicated in myeloid malignancies, including ETNK1.

-

Sequencing is performed on a high-throughput sequencing platform.

-

Bioinformatic analysis is used to align reads to the reference genome and identify single nucleotide variants (SNVs).

-

2. Sanger Sequencing:

-

Principle: Used for the validation of mutations identified by NGS and for targeted screening in smaller cohorts.

-

Methodology:

-

PCR primers are designed to amplify the region of the ETNK1 gene containing the mutation hotspot (primarily exon 3).[16]

-

The amplified PCR product is purified and sequenced using the Sanger dideoxy method.

-

Sequence chromatograms are analyzed to confirm the presence of the specific nucleotide change.

-

Functional Assays

1. Site-Directed Mutagenesis and Cell Line Transduction:

-

Principle: To study the functional effects of specific ETNK1 mutations in a controlled cellular context.

-

Methodology:

-

An entry vector (e.g., pDONR223) containing the wild-type ETNK1 cDNA is used as a template.

-

Site-directed mutagenesis is performed using specific primers to introduce the desired mutations (e.g., H243Y, N244S). For example, primers for N244S could be:

-

Forward: 5'-CTATTCATGCACACAGTGGCTGGATCCCCAAATC-3'

-

Reverse: 5'-GATTTGGGGATCCAGCCACTGTGTGCATGAATAG-3'[8]

-

-

The mutated construct is verified by Sanger sequencing.

-

The wild-type and mutant ETNK1 constructs are then cloned into an expression vector and transduced into a suitable myeloid cell line (e.g., TF1).[8][12][13]

-

2. Measurement of Intracellular Phosphoethanolamine:

-

Principle: To quantify the direct enzymatic product of ETNK1 and assess the impact of mutations on its activity.

-

Methodology:

-

Cell lysates are prepared from primary patient samples or transduced cell lines.

-

Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the levels of intracellular phosphoethanolamine and phosphocholine (B91661).[8]

-

The ratio of phosphoethanolamine to phosphocholine is calculated to normalize for cell number and extraction efficiency. A significantly lower ratio is observed in ETNK1-mutated cells.[8][12][13]

-

3. Colony-Forming Unit (CFU) Assay:

-

Principle: To determine if co-occurring mutations (e.g., ETNK1 and SETBP1) are present in the same hematopoietic progenitor clone.

-

Methodology:

-

Mononuclear cells from a patient with co-mutations are plated in methylcellulose (B11928114) medium to allow for the growth of individual colonies.

-

Genomic DNA is extracted from individual colonies.

-

Targeted resequencing of the ETNK1 and SETBP1 genes is performed on the DNA from each colony to assess the co-occurrence of the mutations.[8]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and functional characterization of ETNK1 mutations.

Prognostic and Therapeutic Implications

The prognostic significance of ETNK1 mutations in aCML is still under investigation, with some studies suggesting an association with a better prognosis.[16] However, the available data are limited.[16] The discovery of the underlying mechanism of ETNK1 mutations opens up potential therapeutic avenues. The reversibility of the mutator phenotype with phosphoethanolamine suggests a possible strategy for mitigating the downstream effects of these mutations.[11] Furthermore, understanding the metabolic vulnerabilities created by impaired ETNK1 function could lead to the development of targeted therapies for this subset of aCML patients.

Conclusion

ETNK1 mutations represent a recurrent, albeit relatively infrequent, genetic alteration in atypical chronic myeloid leukemia. These mutations lead to a loss of function of the ethanolamine kinase, resulting in decreased phosphoethanolamine levels, increased mitochondrial activity, elevated ROS production, and subsequent DNA damage. This cascade of events likely contributes to the genomic instability and pathogenesis of aCML. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ETNK1 mutations, which may ultimately lead to improved diagnostic, prognostic, and therapeutic strategies for this challenging disease.

References

- 1. Molecular Pathogenesis of BCR-ABL-Negative Atypical Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Atypical CML: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical CML: Symptoms, Diagnosis, Treatment, and Outlook [healthline.com]

- 5. Diagnostic Criteria of Atypical Chronic Myeloid Leukemia (aCML) – MedicalCRITERIA.com [medicalcriteria.com]

- 6. Atypical Chronic Myeloid Leukemia: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. ETNK1 mutation occurs in a wide spectrum of myeloid neoplasms and is not specific for atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 14. ashpublications.org [ashpublications.org]

- 15. Novel recurrent mutations in ethanolamine kinase 1 (ETNK1) gene in systemic mastocytosis with eosinophilia and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recurrent ETNK1 mutations in atypical chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unito.it [iris.unito.it]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of Ethanolamine Kinase 1 (ETNK1) Inhibition as a Potential Therapeutic Strategy in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the preliminary findings on the efficacy of inhibiting Ethanolamine Kinase 1 (ETNK1), a critical enzyme in phospholipid metabolism. While information on a specific inhibitor designated "ETNK-IN-1" is not publicly available, this guide synthesizes the existing preclinical data on the effects of ETNK1 inhibition, primarily through RNA interference (siRNA), to inform future drug development efforts.

Quantitative Data Summary

The primary quantitative data available pertains to the impact of ETNK1 silencing on cancer cell viability. These findings highlight the potential of ETNK1 as a therapeutic target.

| Experimental Model | Inhibitory Method | Key Finding | Reference |

| Triple-Negative Breast Cancer Cells (MDA-MB-231) | ETNK1 siRNA (50 nM) | ~50% reduction in cell viability | [1] |

| Triple-Negative Breast Cancer Cells (MDA-MB-231) | Choline (B1196258) Kinase α (Chk-α) siRNA (50 nM) | ~60% reduction in cell viability | [1] |

Experimental Protocols

The methodologies outlined below are based on studies investigating the functional role of ETNK1 in cancer cells.

Cell Culture and siRNA Transfection

-

Cell Line: Triple-negative breast cancer cell line MDA-MB-231.

-

Culture Medium: RPMI-1640 supplemented with 20µM choline and 50µM ethanolamine.

-

siRNA Concentration: 50 nM of ETNK1-specific siRNA.

-

Transfection Duration: Cells were harvested 48 hours post-transfection for metabolite analysis and 96 hours post-transfection for cell viability assays.

-

Verification of Silencing: Quantitative reverse transcription PCR (qRT-PCR) was used to confirm 80-90% silencing of the target mRNA.[1]

Metabolite Extraction and Analysis

-

Extraction Method: A dual-phase extraction method using a 1:1:1 (v/v/v) mixture of methanol, chloroform, and water was employed to separate the water-soluble metabolites.

-

Analysis: The water-soluble fraction was analyzed using ³¹P Magnetic Resonance Spectroscopy (³¹P MRS) to quantify phosphoethanolamine (PE) and phosphocholine (B91661) (PC) levels.[1]

Cell Viability Assay

-

Method: 4,000 cells per well were plated in a 96-well plate and transfected with the specified siRNA. Cell viability was assessed 96 hours post-transfection. The specific viability assay (e.g., MTS, CellTiter-Glo) is not detailed in the available literature but would typically involve measuring metabolic activity or ATP content.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes related to ETNK1 function and its inhibition.

References

The Dual Role of Ethanolamine Kinase 1: A Target for Inhibition in Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Therapeutic Potential of ETNK1 Inhibition

Executive Summary